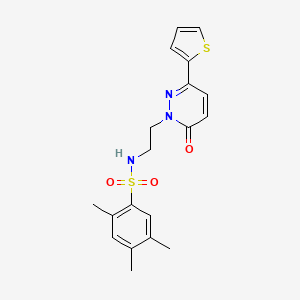
2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2,4,5-trimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological applications. This article examines its biological activity, focusing on antimicrobial properties, anticancer effects, and structure-activity relationships (SAR).
- Molecular Formula : C20H23N3O3S2
- Molecular Weight : 417.5 g/mol
- CAS Number : 1040670-01-6
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various microbial strains. The following table summarizes the biological activities observed in different studies:
The compound demonstrated strong antibacterial properties against multidrug-resistant pathogens, which are increasingly challenging to treat. The minimum inhibitory concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties. The following findings illustrate its effects on cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), Caco-2 (colon cancer)
- Results :
- Induced apoptosis in A549 cells with an IC50 of approximately 15 µM.
- Inhibited proliferation of Caco-2 cells with a similar IC50 value.
These results suggest that the compound may interact with cellular pathways involved in cancer progression, making it a candidate for further development in cancer therapy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Substitution Patterns : Variations in the thiophene and pyridazine moieties significantly influence antimicrobial potency.
- Functional Groups : The presence of sulfonamide groups appears to enhance solubility and bioavailability.
- Methylation Effects : Additional methyl groups at specific positions can improve binding affinity to target enzymes or receptors.
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of sulfonamide compounds revealed that modifications to the thiophene ring significantly enhanced antibacterial activity against MRSA. The tested compound showed superior efficacy compared to traditional antibiotics, suggesting a novel mechanism of action that warrants further investigation.
Case Study 2: Anticancer Potential
In a comparative study involving several sulfonamide derivatives, the target compound exhibited the highest cytotoxicity against A549 cells. Mechanistic studies indicated that it may induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-11-15(3)18(12-14(13)2)27(24,25)20-8-9-22-19(23)7-6-16(21-22)17-5-4-10-26-17/h4-7,10-12,20H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDGDAIJQWZAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














